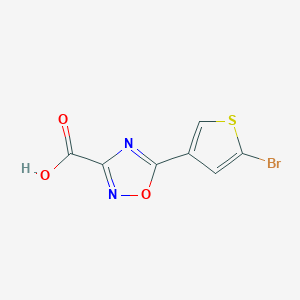![molecular formula C10H17N3O B13065182 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group and a pyrazole ring bearing an amino group
Preparation Methods
The synthesis of 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and hydroxyl group can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexanol derivatives. Compared to these compounds, 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both a pyrazole ring and a cyclohexanol moiety, which may confer distinct chemical and biological properties. Similar compounds include:
- 3-Amino-1-methyl-1H-pyrazole
- 4-(3-Aminopyrazol-1-yl)butan-1-ol
- Cyclohexanone derivatives with various substituents
This compound’s unique structure allows for a wide range of applications and reactivity, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(3-aminopyrazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h5-6,8-9,14H,1-4,7H2,(H2,11,12) |
InChI Key |
ZEZHRGOOPFVEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=CC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


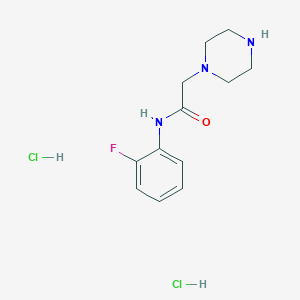
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)
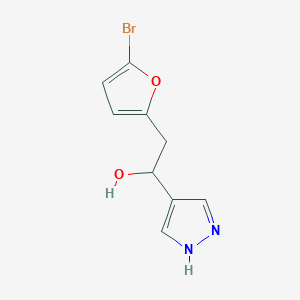
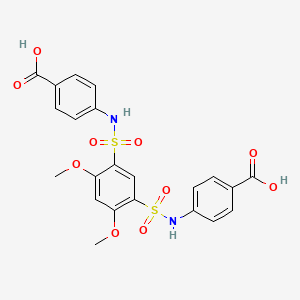
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
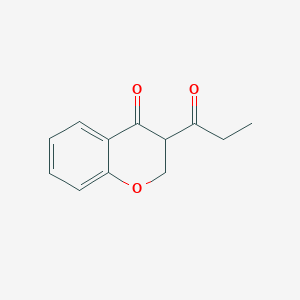
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)

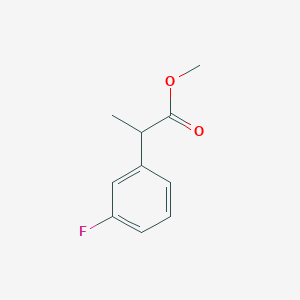
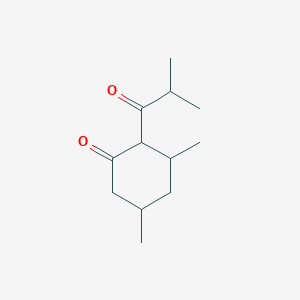
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
